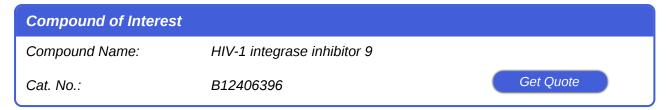


A Head-to-Head In Vitro Comparison of S-1360 (Elvitegravir) and Dolutegravir

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of two prominent HIV-1 integrase strand transfer inhibitors (INSTIs): S-1360, also known as JTK-303 and marketed as elvitegravir, and dolutegravir. The following sections detail their comparative antiviral potency, resistance profiles, and the experimental methodologies used to generate this data, offering a comprehensive resource for researchers in the field of antiretroviral drug development.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro antiviral activity and resistance profiles of S-1360 (elvitegravir) and dolutegravir against wild-type HIV-1 and key resistant mutants.

Table 1: In Vitro Antiviral Activity against Wild-Type HIV-1



Compound	Virus Strain	Cell Line	EC50 (nM)
S-1360 (Elvitegravir)	HIV-1IIIB	MT-2	0.7[1]
HIV-1IIIB	Human PBMCs	1.2 (in presence of 50% human serum)[2]	
Clinical Isolates (Subtypes A-G, O)	Human PBMCs	0.02 - 1.26[2]	
Dolutegravir	HIV-1IIIB	MT-4	0.51[3]
Wild-Type Isolates	-	1.07 (median)[4]	

Table 2: In Vitro Activity against Integrase Inhibitor-Resistant HIV-1 Mutants

Mutation(s)	S-1360 (Elvitegravir) Fold Change in EC50	Dolutegravir Fold Change in EC50
T66I	~15[5]	-
E92Q	≥30[5]	-
T97A + Y143R	-	1.05[4]
N155H	-	1.37[4]
G140S + Q148H	-	3.75[4]
G140S + Q148R	-	13.3[4]

Experimental Protocols

The data presented in this guide were generated using established in vitro methodologies to assess antiviral activity and resistance.

Antiviral Activity Assays (EC50 Determination)

The half-maximal effective concentration (EC50) is a measure of a drug's potency in inhibiting viral replication by 50%. A common method to determine the EC50 for anti-HIV compounds is



the MAGI (Multinuclear Activation of a Galactosidase Indicator) assay or p24 antigen capture ELISA.

General Protocol:

- Cell Culture: Target cells, such as MT-2, MT-4, or peripheral blood mononuclear cells (PBMCs), are cultured under standard conditions.
- Virus Infection: Cells are infected with a laboratory-adapted HIV-1 strain (e.g., HIV-1IIIB) or clinical isolates.
- Drug Treatment: Immediately after infection, the cells are exposed to serial dilutions of the test compound (S-1360 or dolutegravir).
- Incubation: The treated and infected cells are incubated for a period that allows for viral replication (typically 3-7 days).
- · Quantification of Viral Replication:
 - MAGI Assay: This assay utilizes genetically engineered HeLa cells that express the CD4 receptor and contain an HIV-1 LTR-driven β-galactosidase reporter gene. Upon successful HIV infection and Tat expression, the LTR is activated, leading to the production of β-galactosidase, which can be quantified by a colorimetric assay.
 - p24 Antigen Capture ELISA: The level of the HIV-1 p24 capsid protein in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA). The amount of p24 is directly proportional to the amount of viral replication.
- Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Resistance Selection Studies

These studies are designed to identify the genetic mutations that confer resistance to an antiviral drug.

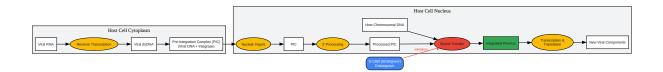
General Protocol:



- Initial Infection: A laboratory strain of HIV-1 is used to infect a permissive cell line (e.g., MT-2 cells).
- Drug Pressure: The infected cells are cultured in the presence of a starting concentration of the investigational drug, typically near its EC50.
- Serial Passage: The culture is monitored for signs of viral replication (cytopathic effect).
 Once viral breakthrough is observed, the virus-containing supernatant is harvested and used to infect fresh cells with a gradually increasing concentration of the drug.
- Genotypic Analysis: At various passages, proviral DNA is extracted from the infected cells.
 The region of the viral genome encoding the drug's target (in this case, the integrase gene) is amplified by PCR and sequenced to identify amino acid substitutions.
- Phenotypic Analysis: The drug susceptibility of the selected mutant viruses is determined using the antiviral activity assays described above to confirm the resistance phenotype.

Mandatory Visualizations HIV-1 Integrase Mechanism of Action and Inhibition

The following diagram illustrates the key steps of HIV-1 integration and the point of inhibition for integrase strand transfer inhibitors like S-1360 and dolutegravir.



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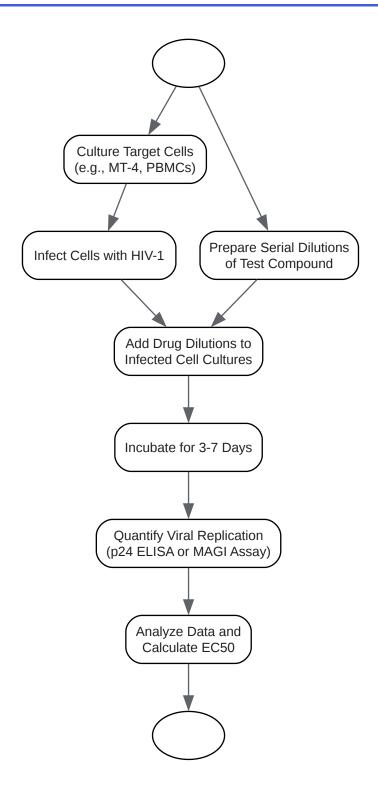


Caption: HIV-1 Integration Pathway and INSTI Inhibition.

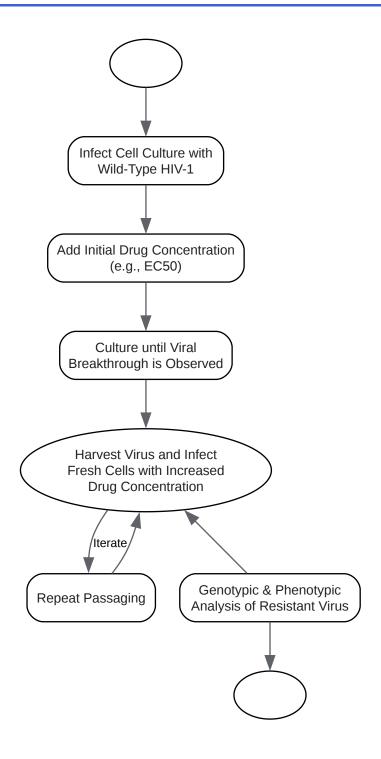
Experimental Workflow for In Vitro Antiviral Assay

The diagram below outlines the general workflow for determining the in vitro antiviral activity of a compound.









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